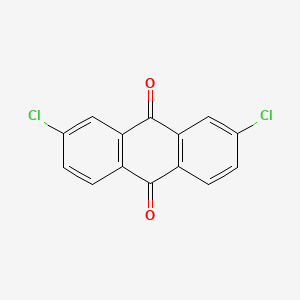

2,7-Dichloroanthraquinone

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

605-43-6 |

|---|---|

Molekularformel |

C14H6Cl2O2 |

Molekulargewicht |

277.1 g/mol |

IUPAC-Name |

2,7-dichloroanthracene-9,10-dione |

InChI |

InChI=1S/C14H6Cl2O2/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6H |

InChI-Schlüssel |

HQUNBWGQFXPVES-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1Cl)C(=O)C3=C(C2=O)C=CC(=C3)Cl |

Herkunft des Produkts |

United States |

Derivatization and Functionalization Strategies of the 2,7 Dichloroanthraquinone Scaffold

Halogen Atom Manipulation and Substitution Reactions

The chlorine atoms at the 2 and 7 positions of the anthraquinone (B42736) core are pivotal to its reactivity, offering sites for various substitution and coupling reactions.

Nucleophilic Substitution Reactions on the Dichloroanthraquinone Core

Nucleophilic aromatic substitution (SNAr) reactions provide a direct pathway to replace the chlorine atoms of 2,7-dichloroanthraquinone with a variety of nucleophiles. This class of reactions is fundamental in organic synthesis, involving an electron-rich species (the nucleophile) attacking an electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.comrsc.org The reactivity of the chloroanthraquinone core in SNAr reactions is influenced by the electron-withdrawing nature of the carbonyl groups, which activates the aromatic ring towards nucleophilic attack.

The substitution can be stepwise, allowing for the synthesis of monosubstituted or disubstituted products depending on the reaction conditions and the stoichiometry of the nucleophile. For instance, the reaction of 1,5-dichloroanthraquinone (B31372) with bioactive thiols has been successfully carried out to produce thioanthraquinone analogs. dergipark.org.trresearchgate.net Similarly, aminoanthraquinone derivatives can be synthesized through nucleophilic substitution of halogenated anthraquinones with amines. mdpi.comnih.gov The choice of solvent, temperature, and the nature of the nucleophile are critical parameters that govern the outcome and selectivity of these reactions. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, C-H Arylation)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are instrumental in the functionalization of the this compound scaffold. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. researchgate.netyoutube.com

The Suzuki-Miyaura coupling is a prominent example, involving the reaction of an organoboron compound (boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. youtube.com Chloroanthraquinones have been shown to undergo facile Suzuki cross-coupling with substituted phenyl boronic acids using catalysts like Pd(PPh₃)₄. researchgate.net This method allows for the introduction of various aryl groups onto the anthraquinone core, significantly expanding the structural diversity of the resulting derivatives. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and regioselectivity. researchgate.netmdpi.com The use of sterically hindered N-heterocyclic carbene ligands, for example, has been shown to control the site-selectivity in cross-coupling reactions of other dichloroheteroarenes. nih.gov

Direct C-H arylation is another powerful palladium-catalyzed method that offers a more atom-economical approach by avoiding the pre-functionalization of one of the coupling partners. beilstein-journals.orgresearchgate.net This reaction involves the direct coupling of a C-H bond of one aromatic compound with an aryl halide. While specific examples for this compound are less common in the reviewed literature, the general methodology has been successfully applied to other quinones and aromatic systems. nih.govnih.gov For instance, a metal-free, visible-light-induced bis-arylation of 2,5-dichlorobenzoquinone with aryldiazonium salts has been reported, highlighting the potential for developing greener synthesis methods. nih.govnih.gov

Introduction of Diverse Functional Groups

The ability to introduce a variety of functional groups onto the this compound scaffold is key to tuning its chemical and physical properties for various applications.

Thioanthraquinone Analog Synthesis

Thioether-substituted anthraquinones are a class of compounds that have garnered significant interest. The synthesis of these analogs is often achieved through the nucleophilic substitution of the chlorine atoms in this compound with various thiols. dergipark.org.trresearchgate.netlew.ro For example, a one-step synthesis method has been developed for the reaction of 1,5-dichloroanthraquinone with bioactive thiols in a mixture of ethylene (B1197577) glycol and aqueous potassium hydroxide (B78521) at elevated temperatures. dergipark.org.trresearchgate.net This approach has been utilized to synthesize a range of thioanthraquinone analogs. dergipark.org.trresearchgate.net The resulting thioether derivatives often exhibit interesting photophysical properties, such as fluorescence, making them potential candidates for sensor and drug delivery applications. dergipark.org.trresearchgate.net

Table 1: Synthesis of Thioanthraquinone Analogs from Dichloroanthraquinones

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 1,5-Dichloroanthraquinone | Bioactive thiols | Thioanthraquinone analogs | dergipark.org.trresearchgate.net |

This table is interactive. Click on the headers to sort.

Aminoanthraquinone Derivatives

Aminoanthraquinones are a well-established class of compounds with a broad spectrum of applications. The synthesis of aminoanthraquinone derivatives from this compound can be accomplished via nucleophilic substitution reactions with various amines. mdpi.comnih.gov The reaction of bromaminic acid (1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid) with amines in the presence of a copper catalyst is a common method for preparing 4-substituted 1-aminoanthraquinones. nih.gov Another approach involves the reaction of a chloroanthraquinone with ammonia (B1221849) or an amine, sometimes under pressure and at elevated temperatures, to replace the chlorine atom with an amino group. google.commdpi.com The reactivity of the starting material and the desired degree of substitution dictate the specific reaction conditions. mdpi.com

Table 2: Synthesis of Aminoanthraquinone Derivatives

| Starting Material | Reagent | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Bromaminic acid | Various amines | Copper(II) sulfate, heat | 4-Substituted 1-aminoanthraquinones | nih.gov |

| 1-Chloroanthraquinone carboxylic acid | Ammonia | - | 1-Aminoanthraquinone carboxylic acid | google.com |

| Sodium anthraquinone-2-sulfonate | Concentrated aqueous ammonia | Autoclave, 180 °C | 2-Aminoanthraquinone | mdpi.com |

This table is interactive. Click on the headers to sort.

Hydroxyanthraquinone and Ether Derivatives

Hydroxyanthraquinones are naturally occurring and synthetic compounds with a wide range of biological activities. dnu.dp.uawikipedia.orgnih.gov The synthesis of hydroxyanthraquinone derivatives from chloroanthraquinones can be achieved through nucleophilic substitution with hydroxide ions or by other indirect methods. For example, a process for preparing hydroxyanthraquinones from the corresponding nitroanthraquinones by reacting them with metal salts like sodium formate (B1220265) in a suitable solvent has been described. google.com The conversion of chloroanthraquinones to their hydroxy counterparts often requires harsh conditions.

Ether derivatives can be synthesized by reacting the corresponding hydroxyanthraquinones with alkylating agents or through nucleophilic substitution of a chloroanthraquinone with an alkoxide. The synthesis of hydroxyanthraquinone derivatives has been reviewed, with methods including Friedel-Crafts reactions, Diels-Alder reactions, and nucleophilic substitutions being prominent. dnu.dp.ua

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,5-Dichloroanthraquinone |

| Thioanthraquinone |

| Aminoanthraquinone |

| 1,4-Dihydroxyanthraquinone |

| Bromaminic acid |

| 1-Amino-4-bromo-9,10-anthraquinone-2-sulfonic acid |

| 4-Substituted 1-aminoanthraquinones |

| 1-Chloroanthraquinone carboxylic acid |

| 1-Aminoanthraquinone carboxylic acid |

| Sodium anthraquinone-2-sulfonate |

| 2-Aminoanthraquinone |

| Butylamine |

| PhI(OAc)₂ |

| Hydroxyanthraquinone |

| 1-(4-Hydroxyphenylthio)anthracene-9,10-dione |

| 4-Hydroxythiophenol |

| 1-Chloroanthraquinone |

| 2,5-Dichlorobenzoquinone |

This table is interactive. Click on the headers to sort.

Formation of C–C, C–N, C–O, C–S, C–Hal, C–Se, C–B, C–P Bonds

The introduction of new functionalities at the 2 and 7 positions of the anthraquinone core via the formation of new covalent bonds is a key strategy for creating tailored molecular and polymeric materials.

C–C Bond Formation: Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C bonds. nobelprize.orgresearchgate.net While specific examples directly employing this compound are not extensively documented in readily available literature, the principles of reactions like the Suzuki-Miyaura coupling are broadly applicable. nobelprize.org This reaction typically involves the coupling of an organoboron reagent with an aryl halide in the presence of a palladium catalyst and a base. For instance, the coupling of this compound with an arylboronic acid would be expected to yield a 2,7-diarylanthraquinone derivative. The choice of catalyst, ligands, and reaction conditions can be critical for achieving high yields and selectivity. nsf.gov

C–N Bond Formation: The synthesis of 2,7-diaminoanthraquinone (B1616665) and its derivatives is a key step towards nitrogen-containing anthraquinone-based materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, is a state-of-the-art method for forming C-N bonds. nih.gov This reaction would be a viable route for the synthesis of 2,7-diaminoanthraquinone from this compound and a source of ammonia or an ammonia equivalent. Another approach involves the reaction of 2,6-diaminoanthraquinone (B87147) with various reagents to form dye derivatives, a strategy that could be extrapolated to the 2,7-isomer. asianpubs.org

C–O Bond Formation: The formation of C-O bonds at the 2 and 7 positions can be achieved through nucleophilic aromatic substitution reactions, such as the Ullmann condensation. wikipedia.org This reaction typically involves the copper-catalyzed reaction of an aryl halide with an alcohol or a phenol (B47542) in the presence of a base. wikipedia.orgnih.gov Applying this to this compound would allow for the synthesis of 2,7-dialkoxy- or 2,7-diaryloxyanthraquinones. The reactivity in such substitutions is often enhanced by the electron-withdrawing nature of the anthraquinone core.

C–S Bond Formation: The introduction of sulfur-containing moieties is of interest for developing materials with specific electronic and optical properties. The reaction of this compound with thiols or sulfide (B99878) reagents can lead to the formation of C-S bonds. For instance, the polycondensation of 2,6-dichloroanthraquinone (B1594964) with sodium sulfide to form poly(anthraquinonyl sulfide) demonstrates the feasibility of this type of transformation. rsc.org A similar reaction with the 2,7-isomer would be expected to yield the corresponding 2,7-linked polymer. The sulfonation of anthraquinone to produce 2,7-anthraquinonedisulfonic acid also represents a method for introducing sulfur functionalities.

C-Hal Bond Exchange: While the starting material is a dichloro-derivative, the chlorine atoms can be exchanged for other halogens (F, Br, I) through various halogen exchange reactions, if desired for subsequent reactivity modifications.

C–Se Bond Formation: The synthesis of organoselenium compounds often involves the reaction of an aryl halide with a selenium nucleophile. The reaction of this compound with a reagent like sodium hydrogen selenide (B1212193) could potentially lead to the formation of 2,7-diselenylanthraquinone derivatives.

C–B Bond Formation: The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that allows for the introduction of a boronic ester group onto an aromatic ring from an aryl halide. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This reaction, when applied to this compound using a diboron (B99234) reagent like bis(pinacolato)diboron, would yield the corresponding 2,7-diborylated anthraquinone. This derivative is a versatile intermediate for subsequent Suzuki-Miyaura coupling reactions to form a wide range of C-C bonded structures. orgsyn.orgresearchgate.net

C–P Bond Formation: The Arbuzov reaction is a classic method for the formation of a carbon-phosphorus bond, typically by reacting a trialkyl phosphite (B83602) with an alkyl halide to form a phosphonate. wikipedia.orgorganic-chemistry.orgnih.gov While direct application to aryl halides like this compound can be challenging, palladium-catalyzed cross-coupling reactions between aryl halides and P-H compounds (e.g., secondary phosphines or phosphites) have emerged as a more general route to arylphosphonates and related compounds.

Macrocyclic and Polymeric Architectures Incorporating this compound Units

The linear and rigid nature of the 2,7-disubstituted anthraquinone scaffold makes it an excellent candidate for incorporation into well-defined macromolecular structures, such as macrocycles and polymers. These materials are of interest for applications in electronics, sensing, and energy storage.

Polycondensation Reactions for Poly(anthraquinonyl sulfide) Formation

Poly(anthraquinonyl sulfide)s (PAQS) are a class of redox-active polymers that have shown promise as cathode materials in rechargeable batteries. The synthesis of these polymers can be achieved through the polycondensation of a dihaloanthraquinone with a sulfur source.

Research has demonstrated the successful synthesis of PAQS isomers through the polycondensation of dichloroanthraquinones with anhydrous sodium sulfide in a high-boiling polar solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures. rsc.org Although the detailed study focused on the 1,5-, 1,8-, and 2,6-isomers, the methodology is directly applicable to this compound. The reaction proceeds via nucleophilic aromatic substitution, where the sulfide anion displaces the chloride ions on the anthraquinone units to form the polymer backbone.

The properties of the resulting polymer, such as its degree of polymerization and electrochemical performance, can be influenced by the reaction conditions and the isomeric substitution pattern of the anthraquinone monomer. rsc.org For instance, the degree of polymerization can be estimated by analyzing the residual chlorine content in the final polymer. rsc.org

Below is a table summarizing the synthesis of different poly(anthraquinonyl sulfide) isomers.

| Monomer | Reagent | Solvent | Temperature (°C) | Polymer | Yield (%) |

| 1,5-Dichloroanthraquinone | Na₂S | NMP | 200 | 1,5-PAQS | 81 |

| 1,8-Dichloroanthraquinone (B31358) | Na₂S | NMP | 200 | 1,8-PAQS | 70 |

| 2,6-Dichloroanthraquinone | Na₂S | NMP | 200 | 2,6-PAQS | 89 |

Table based on data from a study on PAQS isomers. rsc.org

Polymer Design and Fabrication via Functionalized Anthraquinones

The derivatization of this compound opens up a vast design space for the creation of novel polymers with tailored properties. By first functionalizing the anthraquinone monomer and then carrying out polymerization, a wide range of polymer architectures and functionalities can be accessed.

A key strategy involves the conversion of this compound to 2,7-diaminoanthraquinone. This diamino monomer can then be used in polycondensation reactions with various dianhydrides to produce polyimides. For example, the stepwise polymerization of 2,6-diaminoanthraquinone with pyromellitic dianhydride has been shown to yield poly(amic acid), which upon thermal treatment, forms a polyimide. acs.org This approach can be directly translated to the 2,7-diamino isomer to create linear, rigid-rod polyimides with potentially interesting liquid crystalline and thermal properties.

The resulting polymers can self-assemble into various morphologies, such as nanowires and ribbons, depending on the polymerization conditions and the inherent properties of the polymer backbone. acs.org The ability to control the morphology of these materials is crucial for their application in electronic devices and advanced composites.

Furthermore, the functional groups introduced onto the anthraquinone core can be used to tune the polymer's solubility, processability, and electronic properties. For instance, the incorporation of flexible side chains can improve solubility, while the introduction of electron-donating or -withdrawing groups can modify the polymer's redox potential and optical absorption characteristics.

Advanced Spectroscopic and Structural Characterization Techniques for 2,7 Dichloroanthraquinone Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. For 2,7-dichloroanthraquinone, ¹H-NMR and ¹³C-NMR are used to confirm the arrangement of protons and carbon atoms, respectively.

¹³C-NMR: The ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment. For this compound, seven distinct signals are expected due to symmetry: two for the carbonyl carbons, two for the chlorine-substituted carbons, and three for the remaining aromatic carbons. The carbonyl carbons (C-9 and C-10) are characteristically shifted far downfield, often appearing above 180 ppm. chemicalbook.combas.bg Carbons bonded to chlorine (C-2 and C-7) would also show a significant downfield shift. Data for the related 1,5-dichloroanthraquinone (B31372) shows carbon signals at 180.4, 136.9, 134.6, 132.7, 128.5, and 126.5 ppm. chemicalbook.com Two-dimensional NMR techniques, such as HMQC and HMBC, would be employed for the definitive assignment of each proton and carbon signal by correlating their through-bond connectivities. bas.bg

Table 1: Predicted NMR Data for this compound

| Technique | Nucleus | Predicted Chemical Shift (ppm) | Comments |

|---|---|---|---|

| ¹H-NMR | H-1, H-8 | ~8.0-8.3 | Doublet |

| H-3, H-6 | ~7.8-8.1 | Doublet of doublets | |

| H-4, H-5 | ~7.7-8.0 | Doublet | |

| ¹³C-NMR | C-9, C-10 | >180 | Carbonyl carbons |

| C-2, C-7 | ~135-140 | Carbons attached to chlorine | |

| Other Aromatic C | ~125-135 | Remaining aromatic carbons | |

| Quaternary C | ~130-138 | Bridgehead carbons |

Note: These are predicted values based on the analysis of similar anthraquinone (B42736) structures.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the C=O stretching vibration of the quinone system. This peak is typically found in the region of 1670-1680 cm⁻¹. For instance, the C=O stretch in 1,8-dichloroanthraquinone (B31358) appears intensely at 1676 cm⁻¹. researchgate.net Other characteristic bands include C=C stretching vibrations of the aromatic rings (approx. 1580-1600 cm⁻¹), C-H bending vibrations, and C-Cl stretching vibrations (typically below 800 cm⁻¹). Spectra can be recorded from samples prepared as KBr pellets or using Attenuated Total Reflectance (ATR) techniques. nih.govnih.gov

Raman Spectroscopy: As a molecule with a center of symmetry, this compound is expected to follow the rule of mutual exclusion, meaning that vibrational modes that are IR active will be Raman inactive, and vice versa. Raman spectroscopy is particularly effective for identifying the symmetric vibrations of the molecule, such as the symmetric C=C stretching of the aromatic rings. nih.gov The FT-Raman spectrum of the related 1,8-dichloroanthraquinone provides a reference for the expected vibrational frequencies. nih.gov

Table 2: Characteristic Vibrational Frequencies for Dichloroanthraquinones

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | IR | 1670 - 1680 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1580 - 1600 | Medium-Strong |

| C-H Bending | IR | 700 - 900 | Medium |

| C-Cl Stretch | IR, Raman | < 800 | Medium |

Source: Data compiled from spectra of related isomers such as 1,8-dichloroanthraquinone. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Phenomena

UV-Visible and fluorescence spectroscopy provide insights into the electronic structure of a molecule by examining the absorption and emission of light resulting from electronic transitions.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of an anthraquinone derivative is characterized by several absorption bands corresponding to different electronic transitions within the aromatic system. nih.gov The spectrum typically shows intense bands in the UV region (200-300 nm) due to π→π* transitions of the aromatic rings and weaker bands at longer wavelengths (300-400 nm) corresponding to n→π* transitions involving the non-bonding electrons of the carbonyl oxygen atoms. scispace.com The position and intensity of these bands are influenced by substituents and the solvent used. nih.govrsc.org For this compound, the chlorine atoms act as auxochromes and are expected to cause a slight red shift (bathochromic shift) of the absorption maxima compared to unsubstituted anthraquinone.

Fluorescence Spectroscopy: While many anthraquinone derivatives exhibit weak fluorescence, substitution can significantly alter their photophysical properties. rsc.org The introduction of electron-donating or electron-withdrawing groups can modify the energy levels of the excited states, potentially enhancing fluorescence quantum yields. The fluorescence emission spectrum, if observable, would typically be at a longer wavelength than the absorption maximum, with the difference known as the Stokes shift. Studies on related compounds like 2',7'-dichlorofluorescein (B58168) show strong fluorescence, although its structure is significantly different. researchgate.netaatbio.com The fluorescence properties of this compound itself would require specific experimental investigation.

Table 3: Typical Electronic Transitions for Anthraquinone Derivatives

| Transition Type | Typical λₘₐₓ (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* | ~250 - 280 | High |

| π→π* | ~320 - 340 | Moderate |

| n→π* | ~400 - 420 | Low |

Source: General data for the anthraquinone chromophore. nih.govscispace.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. nih.gov

For this compound (C₁₄H₆Cl₂O₂), the molecular ion peak [M]⁺• would be readily identifiable. Due to the presence of two chlorine atoms, this peak would appear as a characteristic isotopic cluster, with signals at m/z corresponding to the combinations of ³⁵Cl and ³⁷Cl isotopes. The most abundant peak in this cluster would be for the species containing two ³⁵Cl atoms. The calculated monoisotopic mass is approximately 275.97 Da. nih.govnih.gov

The fragmentation of anthraquinone derivatives under electron ionization (EI) typically proceeds through characteristic pathways. nih.govmiamioh.edu A common fragmentation is the sequential loss of neutral carbon monoxide (CO) molecules (28 Da). The fragmentation of this compound would be expected to show ions corresponding to [M-CO]⁺• and [M-2CO]⁺•. Further fragmentation could involve the loss of chlorine atoms or HCl.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M]⁺• | [C₁₄H₆Cl₂O₂]⁺• | ~276, 278, 280 | Molecular ion cluster (³⁵Cl/³⁷Cl isotopes) |

| [M-CO]⁺• | [C₁₃H₆Cl₂O]⁺• | ~248, 250, 252 | Loss of one CO molecule |

| [M-2CO]⁺• | [C₁₂H₆Cl₂]⁺• | ~220, 222, 224 | Loss of two CO molecules |

Note: m/z values correspond to the major isotopic peaks.

X-ray Diffraction (XRD) for Single Crystal Structural Determination

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. sevenstarpharm.com This technique provides precise information on bond lengths, bond angles, molecular conformation, and the arrangement of molecules in the crystal lattice (crystal packing). nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. For this compound (C₁₄H₆Cl₂O₂), this analysis provides experimental verification of its atomic composition, confirming its empirical and molecular formula. nih.gov

The experimentally determined percentages of carbon (C), hydrogen (H), and chlorine (Cl) are compared against the theoretically calculated values. A close match (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's purity and proposed formula.

Table 5: Theoretical Elemental Composition of this compound (C₁₄H₆Cl₂O₂)

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 14 | 168.154 | 60.70% |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 2.18% |

| Chlorine (Cl) | 35.453 | 2 | 70.906 | 25.59% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 11.55% |

| Total | 277.106 | 100.00% |

Note: Molecular weight and percentages are calculated based on average isotopic masses.

Computational Chemistry and Theoretical Modeling of 2,7 Dichloroanthraquinone and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and molecular geometry of compounds like 2,7-dichloroanthraquinone. DFT calculations provide optimized molecular geometries, representing the most stable conformations, which are crucial for analyzing structural properties. semanticscholar.org For anthraquinone (B42736) derivatives, methods like B3LYP and ωB97X-D4 are often employed with basis sets such as 6-311+G(d,p) or def2-TZVP to achieve a balance of accuracy and computational cost. biorxiv.orgsemanticscholar.org

Key electronic parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the chemical reactivity and kinetic stability of a molecule. semanticscholar.org For anthraquinone derivatives, electron-withdrawing groups like chlorine can lower the LUMO energy, affecting the molecule's electrochemical properties. jcesr.org The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the charge distribution and helps predict sites for electrophilic and nucleophilic attack.

Table 1: Representative DFT-Calculated Parameters for Anthraquinone Analogs

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| C-Cl Bond Length | The distance between a carbon atom on the anthraquinone ring and a chlorine atom. | 1.74 - 1.76 Å |

| C=O Bond Length | The length of the carbonyl bond in the quinone structure. | 1.22 - 1.24 Å |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.0 to -6.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | -3.5 to -2.5 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO levels. | 2.5 to 4.5 eV |

Note: Values are illustrative and depend on the specific analog, functional, and basis set used in the calculation.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand the optical properties of this compound, such as its absorption of UV-visible light, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational tool. mdpi.com TD-DFT can accurately predict the vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in an experimental spectrum. researchgate.netacs.org

The choice of the exchange-correlation functional is critical in TD-DFT calculations, as results can be highly dependent on it. researchgate.netacs.org For organic dyes like anthraquinones, hybrid functionals such as B3LYP, PBE0, and long-range corrected functionals like CAM-B3LYP and ωB97X-D are frequently benchmarked and used. acs.orgmdpi.com These calculations reveal that the primary visible absorption band in anthraquinone dyes typically arises from a π→π* transition.

For halogenated anthraquinones, picosecond laser photolysis studies have revealed the existence of multiple excited triplet states. ias.ac.in TD-DFT calculations can help assign these states and understand the internal conversion processes between them. ias.ac.in For example, in 1,8-dichloroanthraquinone (B31358), an unusually slow internal conversion between the second excited triplet state (T2) and the lowest excited triplet state (T1) has been observed and can be investigated computationally. ias.ac.in

Table 2: Illustrative TD-DFT Results for an Anthraquinone Analog

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | 2.85 | 435 | 0.25 | HOMO -> LUMO (π→π*) |

| S2 | 3.20 | 387 | 0.08 | HOMO-1 -> LUMO (π→π*) |

| S3 | 3.55 | 349 | 0.15 | HOMO -> LUMO+1 (π→π*) |

Note: These values are hypothetical examples to illustrate typical TD-DFT output.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions that are not accessible from static quantum chemical calculations. whiterose.ac.uknih.gov For anthraquinone derivatives, MD simulations can be used to understand how the molecule interacts with its environment, such as a solvent or a biological macromolecule. nih.govtandfonline.com

In the context of materials science, MD simulations have been used to study anthraquinone dyes as guests within a liquid crystal host. whiterose.ac.uk These simulations help to rationalize the alignment of the dye molecules, which is crucial for applications like liquid crystal displays (LCDs). The simulations require accurate force fields, which are sometimes developed specifically for the dye molecules being studied by fitting to quantum chemical data. whiterose.ac.uk

MD simulations are also instrumental in studying the interaction of anthraquinone derivatives with DNA, where they can act as intercalators. nih.govtandfonline.com These simulations can reveal the preferred binding modes, the role of side chains, and the changes in hydration upon binding. tandfonline.com Such studies show that as side chains on the anthraquinone core lengthen, the conformational space can be reduced upon binding, leading to unfavorable entropic contributions. nih.gov

Quantum Chemical Calculations for Energetic and Thermodynamic Parameters

Quantum chemical methods, particularly composite methods and DFT, are employed to calculate the energetic and thermodynamic parameters of molecules like chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs). biorxiv.orgrsc.org These calculations can provide accurate values for standard enthalpies of formation (ΔfH°), entropies (S°), and Gibbs free energies of formation (ΔG°f). mdpi.com

These thermodynamic data are essential for understanding the stability of this compound and its analogs and for modeling their behavior in various chemical environments, including combustion processes where such compounds can be formed as pollutants. biorxiv.org

Table 3: Calculated Thermodynamic Parameters for a Model Chlorinated Aromatic Compound

| Parameter | Method | Calculated Value | Units |

|---|---|---|---|

| Enthalpy of Formation (ΔfH°₂₉₈) | G4 | +25.5 | kcal/mol |

| Standard Entropy (S°) | B3LYP/6-31G* | 95.2 | cal/mol·K |

| Gibbs Free Energy of Formation (ΔG°f) | G4 | +45.8 | kcal/mol |

Note: Values are illustrative and taken from literature for related compounds, not specifically this compound.

Structure-Property Relationship Predictions via Computational Approaches

A primary goal of computational modeling is to establish clear structure-property relationships (SPRs). nih.govnih.goviomcworld.comresearchgate.netfrontiersin.org By systematically modifying the structure of a molecule—for instance, by changing the position or type of substituent on the anthraquinone core—and calculating the resulting properties, researchers can develop predictive models.

For anthraquinone derivatives, computational studies have elucidated how different substitution patterns affect their properties:

Electronic and Optical Properties : The position of substituents significantly influences molecular orientation and optical properties. semanticscholar.org For example, in certain dye systems, anthraquinones substituted at the 2 and 6 positions demonstrate higher aspect ratios and order parameters compared to those substituted at other positions like 3 and 7. semanticscholar.org Electron-withdrawing groups like chlorine generally affect the LUMO energy and can influence the color and photostability of the dye. jcesr.org

Reactivity and Binding : Quantitative structure-activity relationship (QSAR) analyses have been performed on anthraquinones to understand their biological activity. nih.govnih.gov For instance, the ability of hydroxyanthraquinones to suppress the DNA-binding activity of the aryl hydrocarbon receptor was found to be critically dependent on the position of the hydroxyl groups. nih.gov Molecular docking and MD simulations further reveal key residues and interactions that govern the binding of these inhibitors to protein targets. nih.gov

These computational approaches provide theoretical guidance for the rational design of new anthraquinone derivatives with desired properties, whether for use as industrial dyes, in electronic devices, or as therapeutic agents. semanticscholar.orgnih.gov

Electrochemical Investigations and Energy Storage Applications of 2,7 Dichloroanthraquinone Based Materials

Redox Behavior and Fundamental Electrochemical Properties

The fundamental electrochemical behavior of anthraquinone (B42736) and its derivatives is characterized by a reversible two-electron, two-proton redox reaction. dtu.dk The electron-withdrawing nature of the chlorine substituents in 2,7-dichloroanthraquinone influences its redox potential, making it a subject of interest for electrochemical applications. The redox properties of anthraquinone derivatives are known to be highly dependent on pH, with reversible redox reactions typically observed at pH values of 13 and above. nih.gov

Studies on various anthraquinone derivatives have shown that the introduction of different functional groups can effectively regulate their electrochemical properties. nih.gov For instance, the presence of electron-withdrawing groups can enhance the redox potential. The main activity of these compounds stems from their reversible electron transfer behavior, which in many cases, proceeds through two one-electron steps involving a semiquinone free radical intermediate. researchgate.net The redox behavior of a mixture of anthraquinone sulfo-derivatives, including 2,7-AQDS, was found to be almost identical to that of pure 2,7-AQDS, demonstrating a two-electron reduction process. mdpi.com

Cyclic Voltammetry and Chronoamperometry Studies of Dichloroanthraquinone Derivatives

Cyclic voltammetry (CV) and chronoamperometry are powerful electrochemical techniques used to investigate the reaction mechanisms and kinetics of electroactive species like dichloroanthraquinone derivatives. rsc.org CV studies of anthraquinone derivatives reveal their redox behavior. For example, the cyclic voltammogram of an anthraquinone-based derivative, lithium anthraquinone 2,6-disulfamidic acid, showed a reversible redox reaction at approximately -0.65 V vs. Ag/AgCl at pH values above 12. nih.gov The reversibility of the redox reaction can be further investigated by analyzing the peak currents at different scan speeds. nih.gov

In aqueous solutions, the electrochemistry of anthraquinone derivatives can be studied using a carbon paste electrode, with the half-wave potential as a function of pH providing valuable information for constructing potential-pH diagrams. researchgate.net These studies help in determining the formal potentials and pK'a values of the different redox and acid-base couples involved. researchgate.net The redox behavior of anthraquinone derivatives is often a diffusion-controlled and quasi-reversible process. researchgate.net Chronoamperometry, by stepping the potential and measuring the resulting current, provides further insights into the kinetics of the electrochemical reactions. rsc.org

Development of this compound as Organic Electrode Materials

The stable redox-active carbonyl groups and the presence of electron-withdrawing chlorine substituents in this compound enhance its electrochemical performance, making it a prime candidate for organic electrode materials. These materials are being explored for their potential in both supercapacitors and rechargeable batteries.

Application in Redox Supercapacitors

Sodium anthraquinone-2-sulfonate (AQS) anchored on reduced graphene oxide has also demonstrated high specific capacitance and stable cycling performance in supercapacitors. scilit.com The combination of the pseudocapacitance of the anthraquinone derivative and the capacitive contribution of the conductive support material leads to enhanced energy storage capabilities. scilit.com

Utilization in Rechargeable Batteries (e.g., Lithium-Ion, Sodium-Ion, Magnesium)

This compound and its derivatives have been investigated as organic electrode materials for various types of rechargeable batteries, including lithium-ion (Li-ion), sodium-ion (Na-ion), and magnesium (Mg-ion) batteries.

In Lithium-Ion Batteries (LIBs) , the search for sustainable and high-performance electrode materials has led to the exploration of organic compounds like anthraquinone derivatives. researchgate.net The charge-discharge properties of Li-ion batteries using these materials are significantly affected by the molecular structure of the anthraquinone derivative. researchgate.net Polymerization of anthraquinone monomers is a common strategy to overcome the issue of dissolution of the active material in the electrolyte, thereby improving cycling stability. nih.govpsu.edu For example, poly(1,4-anthraquinone) (P14AQ) has shown exceptional performance as a cathode material for Li-ion batteries, delivering a reversible capacity close to its theoretical value of 260 mAh g⁻¹ and excellent cycling stability. nih.gov

For Sodium-Ion Batteries (SIBs) , which are considered a lower-cost alternative to LIBs, anthraquinone-based materials are also promising cathodes. nih.govnih.gov Sodium 9,10-anthraquinone-2,6-disulfonate (Na2AQ26DS) has demonstrated high stability and rate performance, delivering a capacity of approximately 120 mAh g⁻¹ for 300 cycles. nih.gov Thin-film electrodes of anthraquinone have shown significantly better specific capacities and long-term cycling performance compared to powder-based electrodes in Na-ion batteries. acs.org

The potential of anthraquinone derivatives extends to Magnesium Batteries as well. The electrochemical properties of polyanthraquinone derivatives like 1,4-polyanthraquinone (14PAQ) and 2,6-polyanthraquinone (26PAQ) have been evaluated for rechargeable Mg-ion batteries. researchgate.net

Mechanistic Understanding of Electrochemical Reactions via In Operando Spectroscopy

In operando spectroscopic techniques are invaluable for gaining a real-time understanding of the electrochemical reaction mechanisms within organic electrodes. In operando Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy can be used to study the reaction mechanism of polyanthraquinone in Li- and Mg-organic batteries. researchgate.net This technique allows for the observation of the conversion of C=O groups to C–O– species and the formation of intermediate semiquinone radical anions during the reduction/oxidation process. researchgate.net

Furthermore, operando powder X-ray diffraction (XRD) is a powerful tool for investigating the structural stability and electrochemically-induced structural transformations of crystalline organic electrode materials like anthraquinone derivatives. nih.govresearchgate.net Studies have shown that crystalline anthraquinone powders undergo reversible changes in their crystal packing as a function of their state-of-charge, with new phases appearing at well-defined voltage plateaus. nih.govresearchgate.net This analysis provides a model for studying charge storage within crystalline small-molecule candidates. nih.govresearchgate.net

Design Strategies for Enhanced Electrochemical Performance of Anthraquinone Electrodes

Several design strategies are employed to enhance the electrochemical performance of anthraquinone-based electrodes. A primary challenge with small-molecule anthraquinones is their dissolution into the electrolyte, which leads to poor cycling stability. researchgate.net To address this, researchers have focused on modifying the molecular structure through several approaches:

Polymerization: Creating polymers of anthraquinone, such as polyanthraquinone (PAQ), significantly reduces solubility and improves cycling stability. nih.govresearchgate.net

Oligomerization: Synthesizing dimers or trimers of anthraquinone linked by bonds like a triple bond can also extend cycle life without compromising discharge capacity. nih.gov

Introducing Functional Groups: The introduction of specific functional groups can tune the electrochemical properties. For instance, introducing two methoxy (B1213986) groups in 2,6-dimethoxy-9,10-anthraquinone (DMAQ) was shown to reduce its solubility and enhance cycling performance. nih.gov Similarly, sulfonic sodium functional groups have been used to tune the electrochemical performance of anthraquinone organic cathode materials for Li-ion batteries. rsc.org

These strategies aim to improve key performance metrics such as capacity, cycling stability, and rate capability by addressing issues like solubility and conductivity. researchgate.netresearchgate.net

Applications of 2,7 Dichloroanthraquinone in Advanced Materials Science and Sensor Technologies

Organic Electronic Materials

The development of organic electronic materials is a cornerstone of modern materials science, with applications ranging from flexible displays to printable circuits. Anthracene (B1667546) and its derivatives are a class of compounds that have been extensively studied for their interesting photophysical and photochemical properties. beilstein-journals.org

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs)

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) are two of the most significant applications of organic electronic materials. beilstein-journals.org Anthracene derivatives, due to their extended π-conjugated systems, are often investigated for their potential use in these devices. beilstein-journals.org For instance, certain anthraquinone (B42736) derivatives have been explored as n-type organic semiconductors in OFETs.

However, a comprehensive review of scientific literature reveals a notable lack of specific research focused on the application of 2,7-dichloroanthraquinone in either OLEDs or OFETs. While other halogenated isomers of dichloroanthraquinone have been mentioned in the context of organic electronics, there is no readily available data or detailed research findings on the performance or suitability of the 2,7-isomer in these applications.

Organic Semiconductors

The performance of organic semiconductors is pivotal for the advancement of organic electronics. The search for new organic semiconductor materials with high charge carrier mobility, good stability, and processability is ongoing. While the broader class of anthraquinones has been a subject of interest in this field, specific studies detailing the semiconductor properties of This compound are not prevalent in the current body of scientific literature. Therefore, its potential as an organic semiconductor remains largely unexplored and undocumented.

Functional Polymers and Composites Incorporating this compound Moieties

The incorporation of specific molecular moieties into polymer chains is a common strategy to develop functional materials with tailored properties. Anthraquinone-based polymers have been synthesized and investigated for various applications, including as electroactive materials. coventry.ac.uk

Electrochromic Materials Development

Electrochromic materials, which change their optical properties in response to an applied voltage, are of great interest for applications such as smart windows, displays, and mirrors. mdpi.com The development of electrochromic polymers often involves the use of redox-active organic molecules. While some anthraquinone derivatives have been explored for their electrochromic properties, there is a lack of specific studies on the synthesis and characterization of functional polymers or composites incorporating This compound for electrochromic applications. The influence of the 2,7-dichloro substitution pattern on the electrochromic behavior of resulting polymers has not been detailed in the available literature.

Electrical Memory Device Research

The quest for new materials for next-generation data storage has led to research into organic molecules for electrical memory devices. The ability of certain molecules to switch between different resistance states under an applied electric field is the basis for resistive switching memory. A thorough search of scientific databases does not yield any specific research on the use of This compound or its derivatives in the development of electrical memory devices.

Chemosensor Development for Ion Detection

Chemosensors are molecules designed to selectively bind to specific ions or molecules, producing a detectable signal, such as a change in color or fluorescence. Anthraquinone-based compounds are widely utilized as signaling units in chemosensors due to their distinct spectroscopic and electrochemical properties. nih.gov

Despite the broad interest in anthraquinone derivatives for chemosensor development, specific research detailing the application of This compound as a chemosensor for ion detection is not readily found in the surveyed scientific literature. While numerous studies report on other substituted anthraquinones for the detection of various cations and anions, the specific role and efficacy of the 2,7-dichloro isomer in this context have not been established.

Data Tables

Due to the lack of specific research findings for this compound in the outlined applications, the following data tables reflect the absence of available data in the scientific literature.

Table 1: Performance of this compound in Organic Electronic Devices

| Application | Key Performance Metric | Reported Value |

|---|---|---|

| OLEDs | External Quantum Efficiency (EQE) | No data available |

| OFETs | Charge Carrier Mobility | No data available |

Table 2: Properties of Functional Polymers based on this compound

| Application | Polymer Property | Measurement |

|---|---|---|

| Electrochromic Materials | Color Change | No data available |

| Electrochromic Materials | Switching Time | No data available |

Table 3: Ion Sensing Properties of this compound-based Chemosensors

| Target Ion | Detection Limit | Response Mechanism |

|---|

Fluorometric Sensing Mechanisms and Design Principles

The development of fluorescent chemosensors is a powerful tool in analytical chemistry, offering high sensitivity, rapid response, and high spatial and temporal resolution for detecting specific analytes. nih.gov The design of such sensors relies on the integration of a fluorophore (the signaling unit) with a receptor (the recognition unit) that selectively interacts with the target molecule. The anthraquinone scaffold can serve as a suitable fluorophore for such applications.

Key design principles for creating effective fluorescent probes include:

Fluorophore Selection: The chosen fluorophore must possess robust photophysical properties and, crucially, resist degradation or unwanted side reactions with the target analyte or other species in the sample matrix. nih.gov

Reaction/Recognition Sites: The sensor molecule must contain a specific group that reacts or interacts with the target, triggering a measurable change in the fluorescence signal (e.g., intensity, wavelength, or lifetime). nih.gov

Sensing Mechanism: Common mechanisms include Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), and Intramolecular Charge Transfer (ICT). In a PET-based sensor, interaction with the analyte can disrupt the electron transfer process between the receptor and the fluorophore, "turning on" the fluorescence.

While specific research on this compound as a fluorometric sensor is not extensively detailed in the provided results, the general principles allow for the conceptual design of such a sensor. The anthraquinone core acts as the signaling unit. The chlorine atoms at the 2 and 7 positions can be substituted with specific receptor groups designed to bind target analytes through nucleophilic substitution reactions. acs.org For instance, attaching an anion-binding moiety could lead to a sensor where the binding event modulates the electronic properties of the anthraquinone core, resulting in a detectable fluorescence change.

Selectivity and Sensitivity Studies for Anion Detection

For a sensor to be practical, it must exhibit high selectivity (the ability to detect a specific analyte in the presence of other, similar species) and high sensitivity (the ability to detect very low concentrations of the analyte). These parameters are critical in the evaluation of any new chemosensor.

In the context of anion detection using a hypothetical this compound-based sensor, selectivity would be determined by the nature of the receptor unit attached to the anthraquinone core. The receptor must have a specific size, shape, and electronic character to preferentially bind the target anion over other competing anions. Sensitivity is governed by both the binding strength between the receptor and the anion and the efficiency of the signal transduction mechanism (i.e., how effectively the binding event is converted into a change in fluorescence).

Studies on new chemosensors typically involve titrating the sensor solution with the target anion and measuring the corresponding change in fluorescence. The detection limit is then calculated to quantify sensitivity. To assess selectivity, the sensor's response to the target anion is compared with its response to a range of other potentially interfering anions. While studies specifically detailing these properties for a this compound sensor are not available in the search results, the methodologies are well-established in the field of chemical sensing. nih.gov

Research in Catalysis

The electron-accepting and redox-active nature of the quinone structure has led to its exploration in catalysis, particularly in photoredox reactions that utilize visible light to drive chemical transformations. conicet.gov.ar

This compound as Catalysts or Co-catalysts in Organic Reactions

While direct use of this compound as a primary catalyst is not prominent, the catalytic activity of other anthraquinone derivatives suggests its potential. For example, 1,8-dihydroxyanthraquinone has been successfully employed as a visible-light photoredox catalyst for the reductive activation of aryl halides. conicet.gov.ar In this system, the anthraquinone derivative is photoreduced to a potent single-electron donor, which then activates the aryl halide to generate a reactive aryl radical. conicet.gov.ar This radical can then participate in subsequent bond-forming reactions. conicet.gov.ar

Similarly, aminoanthraquinone organic dyes have been shown to act as highly efficient photosensitizers when paired with an iron porphyrin catalyst for the visible-light-driven reduction of CO2 to CO. researchgate.net The donor-acceptor character within the dye molecule significantly enhances the photocatalytic activity. researchgate.net These examples establish the anthraquinone core as a viable platform for photoredox catalysis. The electronic properties of this compound, modified by the electron-withdrawing chloro groups, could potentially be harnessed in similar catalytic cycles, although specific applications have yet to be reported.

Table 1: Photoreduction Yields using an Anthraquinone-based Catalyst System Data extracted from a study on the photoreduction of various aryl halides using 1,8-dihydroxyanthraquinone as a photoredox catalyst. conicet.gov.ar

| Substrate | Product Yield |

| Iodobenzene | 25% |

| 4-Iodotoluene | 27% |

| 4'-Iodoacetophenone | 60% |

| 4'-Bromoacetophenone | 58% |

This interactive table summarizes the yield of reduction reactions for different substrates.

Ligand Design for Catalytic Systems

In many catalytic systems, organic molecules known as ligands are used to bind to a metal center, modifying its reactivity, selectivity, and stability. The design of these ligands is crucial for developing effective catalysts.

The this compound framework can be envisioned as a scaffold for ligand design. The chlorine atoms serve as reactive handles for further chemical modification. For instance, they can be replaced by other functional groups capable of coordinating to metal ions. This is analogous to the synthesis of advanced chromophores where dichloroanthraquinone derivatives are functionalized via C-N coupling reactions. acs.orgnih.gov By attaching phosphine (B1218219), amine, or other coordinating groups to the anthraquinone backbone, novel ligands could be created. The rigid anthraquinone structure would provide a well-defined geometry, while its electronic properties could be tuned to influence the catalytic activity of the coordinated metal center.

Dye and Pigment Research: Advanced Chromophores and Liquid Crystal Dyes

Anthraquinones are a historically significant and commercially important class of dyes, valued for their brilliant colors and excellent light fastness. wikipedia.orgbritannica.com Research continues to leverage the anthraquinone core to develop advanced coloring materials for modern applications, such as liquid crystal displays (LCDs). researchgate.net

In guest-host LCDs, dichroic dyes are dissolved in a liquid crystal host. The alignment of the dye molecules follows the orientation of the liquid crystal molecules, which can be controlled by an electric field. nih.gov This allows for the modulation of light absorption and the creation of a display. The performance of these dyes is highly dependent on their molecular structure. nih.gov

Research has shown that anthraquinone dyes substituted at the 2 and 6 positions exhibit high order parameters, a key measure of alignment within the liquid crystal host, which is favorable for achieving high dichroic performance. nih.gov Given the structural similarity, 2,7-disubstituted anthraquinones are also excellent candidates for this application. Furthermore, the synthesis of advanced chromophores often uses dichloroanthraquinone as a starting material. For example, 1,4-dichloroanthraquinone (B1630720) is a key reactant in the synthesis of a novel terrylenedicarboximide–anthraquinone dyad, a chromophore designed for absorption in the near-infrared (NIR) region for photothermal therapy applications. acs.orgnih.gov This demonstrates how the dichloroanthraquinone scaffold serves as a fundamental building block in the creation of complex, high-performance dyes. acs.orgnih.gov

Table 2: Influence of Substituent Position on Dye Properties in a Liquid Crystal Host Data derived from a computational study on anthraquinone dyes. nih.gov

| Substitution Position | Relative Molecular Geometry | Alignment in Host |

| 2,6-positions | Higher aspect ratio (more rod-like) | Superior regularity and higher order parameter |

| 3,7-positions | Lower aspect ratio (less rod-like) | Inferior regularity |

This interactive table compares the effect of substituent placement on the performance of anthraquinone dyes in liquid crystal systems.

Mechanistic Studies of Reactions Involving 2,7 Dichloroanthraquinone

Reaction Pathway Elucidation in Organic Transformations

No specific studies elucidating the detailed reaction pathways for transformations involving 2,7-dichloroanthraquinone were found. General pathways for SNAr reactions on halo-anthraquinones are presumed to proceed via a Meisenheimer-type intermediate, but specific evidence for the 2,7-isomer is lacking.

Role of Intermediates and Transition States in Reaction Mechanisms

There is no available data identifying or characterizing the specific intermediates or transition states in reactions of this compound. While theoretical models for related systems suggest the nature of these transient species, their specific energies, geometries, and the kinetic barriers for their formation and decay in the context of the 2,7-isomer have not been reported.

Influence of Catalysts and Reaction Conditions on Reaction Mechanisms

While the influence of catalysts, such as palladium complexes with various phosphine (B1218219) ligands (e.g., Buchwald-Hartwig amination), is extensively studied for general aryl halides, the specific impact of different catalysts and reaction conditions (e.g., base, solvent, temperature) on the reaction mechanism and selectivity for this compound has not been documented.

Theoretical Validation of Proposed Reaction Mechanisms

No dedicated theoretical or computational studies that propose and validate reaction mechanisms for this compound were identified. Such studies would be essential to corroborate any experimentally proposed pathways and to provide deeper insight into the electronic structure of transition states and intermediates.

Environmental Research on the Degradation Pathways of Halogenated Anthraquinones

Photochemical Degradation Studies of Dichloroanthraquinone Structures

Photochemical degradation, or photolysis, is a primary mechanism for the transformation of organic compounds in the environment, driven by energy from sunlight. For chlorinated aromatic compounds like 2,7-dichloroanthraquinone, this process can lead to the cleavage of carbon-chlorine bonds and the breakdown of the aromatic structure.

Studies on related halogenated aromatic ketones have shown that upon absorption of UV radiation, the molecule can enter an excited singlet state (S1) or a triplet state (T1). nih.gov From these excited states, several reactions can occur. A major pathway is the elimination of a chlorine atom (Cl elimination), which results in the formation of a radical intermediate and a corresponding halogen-free compound. nih.govresearchgate.net For instance, research on chlorinated 1,3-diketones demonstrated that chlorine elimination can happen from both the excited singlet state and higher-energy triplet states, leading to dehalogenation. nih.govresearchgate.net

The process often involves the formation of transient species, such as radicals, which are highly reactive. researchgate.net The quantum yield, a measure of the efficiency of a photochemical process, for such reactions indicates that while these compounds absorb only the short-wavelength UV component of sunlight, their photolysis can be surprisingly rapid in aqueous environments. nih.gov For example, the photolysis half-life for the pesticide degradation product DDE, a chlorinated aromatic compound, can be as short as one day near the surface of a water body. nih.gov The degradation of this compound is expected to follow similar pathways, involving initial dehalogenation followed by further breakdown of the anthraquinone (B42736) core. The presence of dissolved organic matter in natural waters can also influence photochemical degradation by acting as a photosensitizer or by attenuating sunlight. nih.gov

| Process | Description | Key Intermediates/Products | Influencing Factors |

| Direct Photolysis | Absorption of UV light leads to an excited state, followed by bond cleavage. | Anthraquinone radicals, dechlorinated anthraquinones. | Wavelength and intensity of light, quantum yield. |

| Indirect Photolysis | Reaction with photochemically generated reactive species like hydroxyl radicals. | Hydroxylated derivatives, ring-cleavage products. | Concentration of photosensitizers (e.g., dissolved organic matter), presence of reactive oxygen species. |

| Dehalogenation | The primary photochemical event is often the cleavage of the C-Cl bond. nih.gov | Forms a radical and a less halogenated compound. researchgate.net | Bond dissociation energy, solvent environment. |

Microbial Degradation Pathways of Halogenated Aromatic Compounds

Microorganisms have evolved diverse metabolic pathways to break down a wide range of environmental pollutants, including halogenated aromatic compounds. nih.gov The biodegradation of these substances can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, involving different enzymatic strategies. industrialmaintenanceproducts.net

Under aerobic conditions, the initial attack on the aromatic ring is typically carried out by oxygenase enzymes. nih.govnih.gov Monooxygenases and dioxygenases incorporate one or two oxygen atoms into the aromatic ring, respectively, making it more susceptible to cleavage. nih.govnih.gov This hydroxylation can also facilitate dehalogenation, where the chlorine substituent is replaced by a hydroxyl group. nih.gov Following ring hydroxylation and dehalogenation, the ring is opened, and the resulting aliphatic intermediates are funneled into central metabolic pathways like the TCA cycle. researchgate.net Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are also effective degraders, using powerful extracellular enzymes such as peroxidases. industrialmaintenanceproducts.netnih.gov

Under anaerobic conditions, the primary degradation mechanism is reductive dehalogenation, where a chlorine atom is removed and replaced by a hydrogen atom. industrialmaintenanceproducts.netnih.gov This process, sometimes called halorespiration, uses the chlorinated compound as an electron acceptor. industrialmaintenanceproducts.netulisboa.pt It is a crucial first step, as highly chlorinated compounds are often resistant to aerobic degradation. industrialmaintenanceproducts.net Bacteria from the genus Dehalococcoides are well-known for their ability to carry out reductive dehalogenation of various chlorinated pollutants. nih.gov Once the compound is partially or fully dechlorinated, the non-halogenated aromatic ring can be broken down further through anaerobic pathways.

Table of Microbial Degradation Mechanisms for Halogenated Aromatics

| Condition | Key Mechanism | Enzyme Classes Involved | Typical Microbial Genera |

|---|---|---|---|

| Aerobic | Oxidative dehalogenation and ring cleavage | Dioxygenases, Monooxygenases, Hydrolases nih.govindustrialmaintenanceproducts.net | Pseudomonas, Sphingomonas, Burkholderia, Phanerochaete nih.govnih.gov |

| Anaerobic | Reductive dehalogenation (Halorespiration) | Reductive dehalogenases nih.govyoutube.com | Dehalococcoides, Desulfomonile nih.govnih.gov |

Oxidative and Reductive Degradation Mechanisms in Environmental Systems

Beyond direct photochemical and microbial action, this compound can be degraded through various chemical oxidative and reductive processes in the environment. These are particularly relevant in water treatment and natural attenuation in soils and sediments.

Advanced Oxidation Processes (AOPs) are highly effective for degrading recalcitrant organic pollutants. lodz.platlantis-press.com These methods rely on the generation of extremely reactive species, most notably the hydroxyl radical (•OH). lodz.plnih.gov Common AOPs include:

Ozonation (O₃): Ozone can directly attack the anthraquinone structure or decompose to form hydroxyl radicals. atlantis-press.com

Fenton Reaction (H₂O₂ + Fe²⁺): This reaction generates hydroxyl radicals that can non-selectively oxidize organic compounds. researchgate.net

UV/H₂O₂ or UV/O₃: Combining UV light with hydrogen peroxide or ozone enhances the production of hydroxyl radicals, leading to faster degradation rates. lodz.plresearchgate.net

These oxidative processes attack the chromophore of the anthraquinone molecule, leading to decolorization and breakdown of the aromatic rings. nih.gov

In anoxic environments, such as deep sediments, reductive degradation pathways dominate. scispace.com Besides microbial reductive dehalogenation, abiotic processes can also contribute. For example, zero-valent iron (ZVI) can serve as an electron donor to facilitate the reductive dechlorination of chlorinated organic compounds. scispace.com Furthermore, humic substances, which are natural components of soil and sediment, can act as electron mediators, accelerating the transfer of electrons to chlorinated compounds and enhancing their reductive dechlorination by microbial communities. nih.gov

| Degradation Type | Process/Reagent | Primary Reactive Species | Environmental Context |

| Oxidative | Advanced Oxidation Processes (AOPs) | Hydroxyl radical (•OH) | Water treatment, sunlit surface waters. lodz.pl |

| Ozonation | O₃, •OH | Water treatment. atlantis-press.com | |

| Fenton Reaction | •OH | Water and soil remediation. researchgate.net | |

| Reductive | Abiotic Reduction | e.g., Zero-Valent Iron (ZVI) | Anoxic groundwater, sediments. scispace.com |

| Mediated Reduction | e.g., Humic Substances | Anoxic soils and sediments. nih.gov |

Environmental Fate Modeling and Pathway Identification for Persistent Organic Pollutants

To predict how a persistent organic pollutant (POP) like this compound will behave in the environment, scientists use environmental fate models. These mathematical models simulate the distribution and transformation of chemicals across different environmental compartments, including air, water, soil, and sediment. envchemgroup.com

A widely used approach is the fugacity model . envchemgroup.comunipd.it Fugacity can be understood as the "escaping tendency" of a chemical from a particular phase. unipd.it At equilibrium, the fugacity of a chemical will be equal in all compartments. Fugacity models use the physicochemical properties of a compound (like water solubility and vapor pressure) to calculate its partitioning and persistence. envchemgroup.comunipd.it

Level III Fugacity Models: These are steady-state models that assume the environment is not at equilibrium and predict the distribution, transport, and ultimate fate of a chemical continuously released into the environment. ulisboa.pt

| Model/Tool | Type | Function/Prediction | Key Inputs |

| Fugacity Models (e.g., Level III) | Multimedia Environmental Model | Predicts chemical partitioning between air, water, soil, sediment; persistence; and transport. ulisboa.ptenvchemgroup.com | Chemical emission rates, physicochemical properties, environmental parameters. |

| QWASI (Quantitative Water Air Sediment Interaction) | Fugacity-based Model | Specifically models the fate of chemicals in aquatic systems like lakes and rivers. envchemgroup.com | Chemical properties, hydraulic characteristics of the water body. |

| EPI Suite™ | Property Estimation Software | Estimates physicochemical properties (e.g., Log Kow, water solubility) and fate (e.g., biodegradation, atmospheric oxidation). epa.govchemistryforsustainability.org | Chemical structure (SMILES code). |

Q & A

Q. What are the preferred synthetic routes for functionalizing 2,7-dichloroanthraquinone, and how do reaction conditions influence product selectivity?

Functionalization of dichloroanthraquinones typically involves nucleophilic substitution reactions. For example, 1,5-dichloroanthraquinone reacts with nucleophiles (e.g., thiols, amines) under controlled conditions to yield mono- or di-substituted products . For this compound, analogous methods may apply, but regioselectivity may differ due to steric and electronic effects of the chlorine positions. Key variables include:

- Temperature : Higher temperatures (e.g., 80–120°C) favor di-substitution.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalyst : Palladium catalysts (e.g., Pd(OAc)₂) enable cross-coupling reactions with aryl amines .

Table 1 : Example reaction conditions for thiol substitution:

| Substrate | Nucleophile | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 1,5-DichloroAQ | Dodecanethiol | None | 75–85 | |

| 1,8-DichloroAQ | Thiophenol | K₂CO₃ | 60–70 |

Q. How can spectroscopic techniques characterize this compound derivatives?

- UV-Vis Spectroscopy : Anthraquinones exhibit strong absorbance in the 250–400 nm range due to π→π* transitions. Substitution patterns (e.g., Cl, -SH) shift λₘₐₓ; for example, thio-substituted derivatives show bathochromic shifts .

- NMR : ¹H and ¹³C NMR identify substituent positions. Chlorine atoms deshield adjacent protons (e.g., δ 8.2–8.5 ppm for aromatic protons near Cl).

- X-ray Crystallography : Resolves solid-state structures, as demonstrated for 1,5-dichloroanthraquinone-based molecular receptors .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

A charge-transfer complexation method, validated for 1,5-dichloroanthraquinone with cimetidine, can be adapted. Key steps:

- React this compound with electron-rich analytes in acetone.

- Measure absorbance at 343 nm (calibration range: 0.01–0.5 µg/mL; detection limit: ~0.006 µg/mL) .

- Validate recovery rates (e.g., 97–98% accuracy) using spiked samples.

Advanced Research Questions

Q. How do steric and electronic effects of chlorine substituents influence regioselectivity in cross-coupling reactions?

In palladium-catalyzed amination, 1,5-dichloroanthraquinone reacts with diamines to form azamacrocycles, but partial chlorine reduction occurs, complicating yields . For this compound, the para-substitution pattern may reduce steric hindrance, favoring Buchwald-Hartwig amination with chiral ligands (e.g., Josiphos SL-J002-1), achieving up to 34% enantiomeric excess .

Table 2 : Ligand performance in asymmetric amination:

| Ligand | Substrate | Yield (%) | ee (%) |

|---|---|---|---|

| (R)-BINAP | 1,5-DichloroAQ | 26 | 12 |

| Josiphos SL-J002-1 | 1,5-DichloroAQ | 30 | 34 |

Q. What mechanistic insights explain contradictions in product yields under similar reaction conditions?

Discrepancies arise from competing pathways:

- Nucleophilic substitution vs. reduction : Chlorine atoms in dichloroanthraquinones may undergo partial reduction in the presence of amines or thiols, leading to mixed products .

- Solvent effects : Polar solvents stabilize transition states in SNAr reactions but may deactivate catalysts in cross-coupling systems .

Q. How can this compound be engineered into functional materials (e.g., electroactive polymers or supramolecular receptors)?

- Polymerization : Methacrylated derivatives of 1,4-dichloroanthraquinone (e.g., 1,4-bis(methacryloxy)anthraquinone) form dye-functionalized polymers via radical initiation .

- Supramolecular Chemistry : 1,5-Dichloroanthraquinone derivatives act as redox-switchable receptors for ferrocene, suggesting analogous applications for 2,7-isomers in host-guest systems .

Q. What thermal or solid-state phase behaviors are observed in dichloroanthraquinones?

1,5-Dichloroanthraquinone undergoes a solid-state phase transition at 470 K, with lattice parameter inversions (a > b at high temperature vs. b > a at RT) . Similar studies for this compound are needed, with DSC and XRD to map phase diagrams.

Q. How do substitution patterns affect the biological activity of anthraquinone derivatives?

While 9,10-anthraquinones with N/S substituents show anticancer and antimicrobial activity , chlorine positioning influences bioavailability. For example, 1,4-dichloroanthraquinone derivatives exhibit higher cytotoxicity than 1,5-isomers due to improved membrane permeability .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates mono-/di-substituted products.

- Characterization : Combine elemental analysis, HRMS, and multinuclear NMR to confirm purity (>95%) .

- Documentation : Follow IUPAC guidelines for reporting experimental details, including catalyst loadings and reaction times .

Q. How should researchers address conflicting data in regioselectivity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.